N-[4-(methylsulfanyl)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
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Overview
Description
N-[4-(methylsulfanyl)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a compound that features a tetrazole ring, a thioether linkage, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfanyl)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting a nitrile with sodium azide under acidic conditions.
Thioether Formation: The thioether linkage is formed by reacting the tetrazole with an appropriate thiol compound under basic conditions.
Benzylamine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
Biology
Antimicrobial Activity: The tetrazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Medicine
Drug Development: The compound’s structure allows it to mimic carboxylic acids, making it useful in the design of drugs that target specific enzymes or receptors.
Industry
Mechanism of Action
The mechanism of action of N-[4-(methylsulfanyl)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that recognize carboxylate groups . This binding can inhibit the activity of the target enzyme or receptor, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-tetrazole-5-thiol: Similar in structure but lacks the benzylamine moiety.
4-(methylthio)benzylamine: Similar in structure but lacks the tetrazole ring.
Uniqueness
The uniqueness of N-[4-(methylsulfanyl)benzyl]-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine lies in its combination of a tetrazole ring, a thioether linkage, and a benzylamine moiety. This combination imparts unique chemical and biological properties to the compound, making it a versatile candidate for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H17N5S2 |
---|---|
Molecular Weight |
295.4g/mol |
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C12H17N5S2/c1-17-12(14-15-16-17)19-8-7-13-9-10-3-5-11(18-2)6-4-10/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
ZKNOYIUPIAJWSJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)SC |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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